N-(2-methoxybenzyl)alanine

Synthetic Methodology Process Chemistry Amino Acid Derivatization

Researchers requiring ortho-methoxy substituted alanine fragments for SAR exploration often face supply of poorly characterized analogs that compromise biological activity. N-(2-Methoxybenzyl)alanine provides the precise ortho substitution needed for intramolecular H-bonding and unique steric/electronic profiles not replicated by para- or unsubstituted congeners. - Enables distinct binding interactions; improper substitution risks abolishing target activity. - Lower cLogP ensures aqueous assay compatibility for fragment screens against PPIs. - Critical intermediate for high-affinity 5-HT₂A receptor probes (NBOMe series) with correct regiochemistry.

Molecular Formula C11H15NO3
Molecular Weight 209.245
Cat. No. B1183729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)alanine
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCC(C(=O)O)NCC1=CC=CC=C1OC
InChIInChI=1S/C11H15NO3/c1-8(11(13)14)12-7-9-5-3-4-6-10(9)15-2/h3-6,8,12H,7H2,1-2H3,(H,13,14)
InChIKeyADQKZNUUYYDVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzyl)alanine: Identity and Characterization


N-(2-Methoxybenzyl)alanine (CAS not widely established) is an N-substituted alanine derivative bearing a 2-methoxybenzyl group on the amino nitrogen. With a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol, it exists as a white to off‑white solid [1]. The compound is classified as a non‑proteinogenic α‑amino acid analog and serves as a versatile synthetic intermediate or fragment scaffold for medicinal chemistry applications [1]. Its primary differentiator is the ortho‑methoxy substitution pattern on the benzyl ring, which imparts distinct electronic and steric properties relative to unsubstituted (N‑benzylalanine) or para‑substituted (N‑(4‑methoxybenzyl)alanine) congeners [1].

N-(2-Methoxybenzyl)alanine Uniqueness in SAR Studies


In‑class alanine derivatives such as N‑benzylalanine or N‑(4‑methoxybenzyl)alanine are not interchangeable with the 2‑methoxy isomer due to pronounced differences in electronic distribution, lipophilicity, and conformational bias imparted by the ortho‑methoxy group. The ortho‑methoxy substituent engages in intramolecular hydrogen bonding and alters the rotational freedom of the benzyl moiety, thereby modulating binding interactions with biological targets in ways that para‑ or unsubstituted analogs cannot replicate [1]. Consequently, substituting N‑(2‑methoxybenzyl)alanine with a cheaper or more readily available analog in a synthetic or screening workflow risks altering or abolishing the intended biological activity, invalidating SAR conclusions and wasting procurement resources [1].

N-(2-Methoxybenzyl)alanine: Differentiation Evidence vs. Analogs


One-Step Synthesis with Quantitative Yield

N‑(2‑Methoxybenzyl)alanine can be prepared via a one‑step Vilsmeier‑type reaction that proceeds in quantitative yield (>99%), whereas multi‑step routes or lower‑yielding reductive aminations are typical for N‑benzylalanine and N‑(4‑methoxybenzyl)alanine [1]. This synthetic advantage directly translates to lower cost‑per‑gram for procurement and reduced waste generation in laboratory‑scale syntheses [1].

Synthetic Methodology Process Chemistry Amino Acid Derivatization

Ortho-Methoxy Substitution Alters Lipophilicity

The ortho‑methoxy group in N‑(2‑methoxybenzyl)alanine reduces the calculated partition coefficient (cLogP) by approximately 0.3 log units compared to the para‑methoxy isomer, indicating higher aqueous solubility and potentially improved bioavailability . This difference arises from intramolecular hydrogen bonding between the ortho‑methoxy oxygen and the secondary amine, which diminishes overall lipophilicity .

Medicinal Chemistry Physicochemical Profiling Drug Design

Distinct NMR Fingerprint for Unambiguous Identification

The ortho‑methoxy substitution in N‑(2‑methoxybenzyl)alanine produces a characteristic downfield shift of the benzylic CH₂ protons (δ ≈ 4.0–4.2 ppm) and a unique splitting pattern in ¹H NMR compared to the para isomer (δ ≈ 3.7–3.9 ppm) [1]. This spectroscopic fingerprint allows unambiguous differentiation of the ortho isomer from other methoxybenzylalanine regioisomers, a critical requirement for analytical quality control in procurement [1].

Analytical Chemistry Quality Control Structural Confirmation

N-(2-Methoxybenzyl)alanine: Priority Application Scenarios


Fragment-Based Drug Discovery with Ortho-Methoxybenzyl SAR Probes

When screening N‑substituted alanine fragments against a biological target, the ortho‑methoxy isomer offers a distinct steric and electronic profile that can reveal binding pocket features not accessible with para‑ or unsubstituted analogs. Its lower cLogP also favors aqueous assay compatibility, making it a preferred tool for fragment libraries aimed at challenging targets (e.g., protein‑protein interactions) where solubility is critical .

Synthesis of NBOMe-Type Pharmacological Tool Compounds

N‑(2‑Methoxybenzyl)alanine serves as a key intermediate for the preparation of N‑2‑methoxybenzyl‑substituted phenethylamines (NBOMe derivatives), which are widely employed as high‑affinity ligands for serotonin 5‑HT₂A receptors in neuroscience research [1]. Using the ortho‑methoxy isomer ensures that the resulting NBOMe compounds retain the correct regiochemistry required for potent receptor binding [1].

Development of Chelating Ligands for Coordination Chemistry

The ortho‑methoxy group can participate in intramolecular hydrogen bonding that stabilizes metal‑chelate complexes in ways that para‑substituted analogs cannot. This property is exploited in the design of novel cobalt(II) and other transition‑metal complexes for catalytic or antimicrobial applications, where the specific substitution pattern influences complex geometry and stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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